molecular formula C19H26O4 B1198256 17beta-Hydroxy-4-oxa-5alpha-estr-1-en-3-one acetate CAS No. 17976-27-1

17beta-Hydroxy-4-oxa-5alpha-estr-1-en-3-one acetate

Cat. No. B1198256
CAS RN: 17976-27-1
M. Wt: 318.4 g/mol
InChI Key: HLTJNNHJVDFQJM-XENJLOSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17beta-Hydroxy-4-oxa-5alpha-estr-1-en-3-one acetate is an oxo steroid.

Scientific Research Applications

Synthesis and Structural Analysis

  • 17beta-Hydroxy-4-oxa-5alpha-estr-1-en-3-one acetate has been synthesized and structurally analyzed in various studies. For example, Farkas and OToole Dj (1971) synthesized a similar compound, 17alpha-ethynyl-17beta-hydroxy-10alpha -estr-4-en-3-one, by protecting the C10 hydrogen and studied its structure using UV NMR and conversion methods (Farkas & OToole Dj, 1971).

Biological Activity and Applications

  • The compound has been studied for various biological activities. Winter Ms, Deber Cm, and Szpilfogel Sa (1959) researched 17-alkylated derivatives lacking the oxygen function on C(3) and found significant progestational agents (Winter Ms et al., 1959).

  • J. Grunwell et al. (1976) synthesized a series of alkyl derivatives of steroidal 4-en- and 5-en-3-ones, including 17beta-hydroxy-7alpha-methyl-5-estren-3-one acetate, demonstrating significant anti-implantational and antidecidual activities, indicating potential applications in reproductive health (J. Grunwell et al., 1976).

Chemical Modifications and Derivatives

  • Numerous studies have focused on creating derivatives and modifications of the compound. Huyue Zhang and Z. Qiu (2006) prepared 5alpha-Androst-1-ene-3,17-dione as a prodrug of 1-testosterone from 17beta-Acetoxy-5alpha-androstan-3-one, showing the compound's potential in prodrug development (Huyue Zhang & Z. Qiu, 2006).

  • M. Numazawa et al. (2001) studied the treatment of enol acetates of various steroidal ketones, including 17-keto steroid enol acetates, with lead (IV) acetate, revealing insights into the chemical behavior and potential for creating new derivatives (M. Numazawa et al., 2001).

Conformational Studies

  • Studies such as those by S. Schwarz et al. (2003) have investigated the conformation of steroidal compounds, including derivatives of this compound. They synthesized and analyzed the conformation of four 16,17-diols in the 3-methoxy-13alpha-estra-1,3,5(10)-triene series, contributing to a deeper understanding of the compound's structure (S. Schwarz et al., 2003).

Metabolism and Inhibition Studies

  • Research by É. Bellavance, V. Luu‐The, and D. Poirier (2009) on 17beta-Hydroxysteroid dehydrogenase type 7 (17beta-HSD7) inhibitors, which are steroidal, including 4-methyl-4-aza-5alpha-androstane derivatives, provides insights into how derivatives of this compound can influence key hormone levels in humans (É. Bellavance et al., 2009).

properties

CAS RN

17976-27-1

Molecular Formula

C19H26O4

Molecular Weight

318.4 g/mol

IUPAC Name

[(1S,3aS,3bR,5aR,9aR,9bS,11aS)-11a-methyl-7-oxo-1,2,3,3a,3b,4,5,5a,9a,9b,10,11-dodecahydroindeno[5,4-f]chromen-1-yl] acetate

InChI

InChI=1S/C19H26O4/c1-11(20)22-17-7-5-15-13-3-6-16-14(4-8-18(21)23-16)12(13)9-10-19(15,17)2/h4,8,12-17H,3,5-7,9-10H2,1-2H3/t12-,13+,14+,15-,16+,17-,19-/m0/s1

InChI Key

HLTJNNHJVDFQJM-XENJLOSESA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3C=CC(=O)O4)C

SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3C=CC(=O)O4)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3C=CC(=O)O4)C

Other CAS RN

17976-27-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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